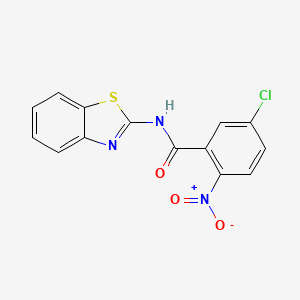![molecular formula C21H20N6O B2849574 (5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone CAS No. 1797367-99-7](/img/structure/B2849574.png)
(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with a pyrazole ring and a tricyclic structure. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that this compound can undergo would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectroscopic properties .科学的研究の応用
Synthesis and Structural Analysis
- Research has demonstrated the synthesis and characterization of related pyrazole and tetrazole compounds, highlighting methodologies for constructing complex molecules with potential applications in materials science and medicinal chemistry. For example, the synthesis of related pyrazole compounds has been reported, detailing the formation of complex sheets built from hydrogen bonds and their comparison with structures of related compounds (Quiroga et al., 2010). Additionally, studies on the synthesis and crystal structure of similar molecules have provided insights into their molecular configurations and potential interactions in solid-state forms (Cao et al., 2010).
Catalytic Applications
- Research on iridium(I) complexes involving similar structural motifs has been conducted, focusing on their synthesis, characterization, and use in catalytic hydrogenations. This research offers insights into the potential catalytic applications of such complexes in organic synthesis and industrial processes (Guerriero et al., 2011).
Biological Activity
- Compounds with related structures have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria, indicating potential applications in the development of new antibacterial agents (Nagaraj et al., 2018).
Photochemistry and Thermal Reactions
- Studies on the photo- and thermal elimination of nitrogen from phenyl-substituted triazoles have explored the chemical behavior of such compounds under various conditions, contributing to a better understanding of their reactivity and potential applications in photochemical processes (Selvarajan & Boyer, 1972).
Liquid Crystal Properties
- Investigations into the liquid crystal properties of triazolylferrocene derivatives have revealed their potential applications in the development of new materials with tailored electronic and optical properties (Zhao et al., 2013).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. Pyrazole derivatives have been found to have various biological activities, including anti-inflammatory, anti-diabetic, anti-cancer, and antibacterial effects . The specific mechanism of action of this compound is not known.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-14-10-20-22-11-16-13-25(9-8-19(16)27(20)24-14)21(28)18-12-23-26(15(18)2)17-6-4-3-5-7-17/h3-7,10-12H,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSSMLVVHJNGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
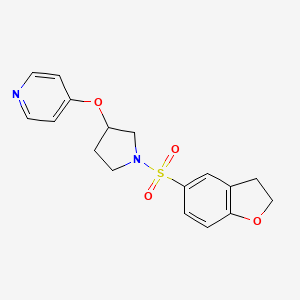
![4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2849492.png)
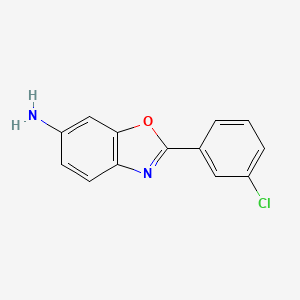

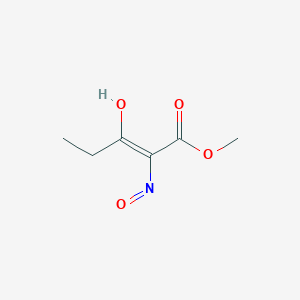

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)
![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)
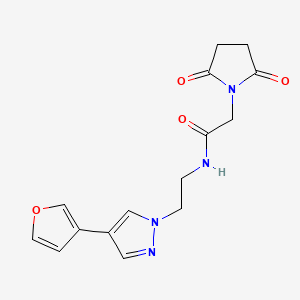
![2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2849504.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2849506.png)
![1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2849507.png)
![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)
